2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile
Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing rings that are of significant interest in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure, which includes a benzene ring fused to an azepine ring with a nitrile group at the seventh position.
Preparation Methods
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1,2-phenylenediamine with acrylonitrile in the presence of a base can lead to the formation of the desired azepine ring . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to an amine, using reagents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The azepine ring structure allows the compound to fit into specific binding sites on enzymes and receptors, modulating their function .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-7-carbonitrile can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydro-1H-benzo[d]azepine: Lacks the nitrile group, which may affect its biological activity and chemical reactivity.
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one:
2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine: The presence of a methyl group can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific structure, which combines the azepine ring with a nitrile group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepine-7-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-8-9-1-2-10-3-5-13-6-4-11(10)7-9/h1-2,7,13H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLAHZPDDZEFKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592558 | |
Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149354-01-8 | |
Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20592558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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